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Abstract
N1-methylpseudouridine (m1Ψ) is a post-transcriptional RNA modification that has garnered

significant attention for its critical role in the efficacy of mRNA-based therapeutics, most notably

the COVID-19 vaccines.[1][2][3][4] While its application in synthetic mRNA is a recent

breakthrough, m1Ψ is a naturally occurring nucleoside found in the RNA of various organisms

across different domains of life.[5][6][7] This technical guide provides an in-depth examination

of the natural occurrence and biological function of N1-methylpseudouridine. It details the

biosynthetic pathway, its impact on RNA structure and function, and its role in modulating the

host immune response and enhancing protein translation. Furthermore, this document outlines

key experimental protocols for the detection and analysis of m1Ψ, offering a comprehensive

resource for researchers in the fields of molecular biology, pharmacology, and therapeutic

development.
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N1-methylpseudouridine is a hypermodified nucleoside found naturally in specific positions

within ribosomal RNA (rRNA) and transfer RNA (tRNA) in both eukaryotes and archaea.[5][6][7]

[8] Its presence is not ubiquitous but is conserved in particular locations, suggesting a

specialized function. In most archaea, m1Ψ is found at position 54 in the T-loop of tRNAs,

where it replaces the ribothymidine (rT) typically found in bacteria and eukaryotes.[8][9][10] In

eukaryotes such as Saccharomyces cerevisiae (yeast) and in human-derived HeLa cells, m1Ψ

has been identified in the 18S rRNA of the small ribosomal subunit.[6][7][8]

Organism
Domain

RNA Type Position
Known
Enzyme(s)

References

Archaea tRNA 54 (TΨC loop) aPus10, TrmY1 [8][9]

Eukaryotes (e.g.,

Yeast, Human

cells)

18S rRNA
1191 (S.

cerevisiae)
Nep1 [5][6][8]

Archaea &

Eukaryotes
tRNA, rRNA Various Nep1 [5][6]

Biosynthesis Pathway
The synthesis of N1-methylpseudouridine in nature is a two-step enzymatic process. The

pathway begins with the isomerization of a specific uridine (U) residue within an RNA molecule

to pseudouridine (Ψ). This reaction is catalyzed by a class of enzymes known as pseudouridine

synthases (PUS). Following this, the N1 position of the pseudouridine base is methylated to

yield m1Ψ.[5][9]

Pseudouridylation: A specific uridine residue in the RNA chain is converted to pseudouridine

(Ψ) by a pseudouridine synthase. For example, in archaea, the enzyme aPus10 catalyzes

the formation of Ψ54 in tRNA.[8][9]

Methylation: The resulting pseudouridine is then methylated at the N1 position by an N1-

specific pseudouridine methyltransferase. This step is dependent on the S-

adenosylmethionine (SAM) cofactor, which serves as the methyl group donor.[5][9] In

archaea, the TrmY1 enzyme has been identified as responsible for this methylation at
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position 54, while in eukaryotes, the enzyme Nep1 methylates pseudouridine in rRNA.[5][8]

[9]
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N1-Methylpseudouridine (m1Ψ) Biosynthesis Pathway.

Biological and Therapeutic Functions
The functions of m1Ψ differ based on its context, whether in naturally occurring non-coding

RNAs or in synthetic therapeutic mRNAs.
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In its natural context within tRNA and rRNA, m1Ψ is believed to contribute to the structural

stability and proper folding of these RNA molecules.[10][11][12] The C-glycosidic bond in

pseudouridine and its derivatives allows for greater rotational freedom of the base compared to

the N-glycosidic bond in uridine.[5] This, combined with the N1-methyl group, enhances base

stacking interactions and contributes to the thermodynamic stability of RNA duplexes.[5][12][13]

This structural reinforcement is critical for the function of tRNAs in maintaining the correct

reading frame during translation and for the architectural integrity of the ribosome.

Function in Synthetic mRNA Therapeutics
The incorporation of m1Ψ in place of every uridine residue has been a transformative

innovation in mRNA vaccine technology.[1][4][14] Its benefits are primarily two-fold: enhancing

protein expression and reducing immunogenicity.[8][15]

Immune Evasion: Unmodified single-stranded RNA can be recognized by innate immune

sensors such as Toll-like receptors (TLR7/TLR8) and RIG-I, triggering an inflammatory

response that can lead to mRNA degradation and shutdown of translation.[15][16] The

presence of the methyl group at the N1 position of pseudouridine sterically hinders the RNA

from binding effectively to these pattern recognition receptors, thus blunting the innate

immune response.[1][17] This allows the synthetic mRNA to persist longer in the cell, leading

to greater protein production.[18]

Enhanced Translation: m1Ψ-modified mRNA leads to significantly higher levels of protein

production compared to its unmodified counterpart.[8][16][17] This is attributed to several

factors. By evading the immune response, m1Ψ prevents the activation of pathways that

would normally inhibit translation.[15][16] Additionally, studies suggest that m1Ψ modification

increases the density of ribosomes on the mRNA transcript, a phenomenon that enhances

the overall rate of protein synthesis.[16][17] While m1Ψ is read faithfully as uridine by the

ribosome, it can subtly alter the dynamics of decoding.[4][18][19] Some studies indicate that

m1Ψ can influence the selection of near-cognate tRNAs in a context-dependent manner,

although the overall fidelity of protein synthesis from vaccine mRNAs remains high.[11][18]

[20][21]
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Modulation of Innate Immunity by m1Ψ

Unmodified mRNA
(contains Uridine)

Innate Immune Sensors
(e.g., TLR7/8, RIG-I)

 Binds & Activates

m1Ψ-Modified mRNA  Binding Reduced
High-Level Protein

Expression
 Leads to

Interferon Production &
Inflammatory Response

Translation Shutdown
mRNA Degradation

Click to download full resolution via product page

m1Ψ-modified mRNA evades innate immune recognition.

Experimental Protocols and Detection Methods
The identification and quantification of m1Ψ within RNA sequences require specialized

techniques, as standard sequencing methods do not directly detect this modification.

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)
LC-MS/MS is the gold standard for the global analysis and quantification of modified

nucleosides.[22]

Protocol Overview:

RNA Isolation: The RNA sample of interest is purified.

Enzymatic Digestion: The purified RNA is completely digested into its constituent

nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g.,

bacterial alkaline phosphatase).[22]

Chromatographic Separation: The resulting mixture of nucleosides is injected into a high-

performance liquid chromatography (HPLC) system, typically using a reverse-phase
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column, to separate the different nucleosides based on their physicochemical properties.

[22]

Mass Spectrometry Detection: The separated nucleosides are ionized (e.g., via

electrospray ionization) and introduced into a mass spectrometer. The instrument first

measures the mass-to-charge (m/z) ratio of the intact nucleoside ions.

Tandem MS (MS/MS): Ions corresponding to the mass of m1Ψ are selectively isolated and

fragmented. The resulting fragmentation pattern is unique to m1Ψ and provides

unambiguous identification. Quantification is achieved by comparing the signal intensity to

that of a known amount of a stable isotope-labeled internal standard.[22]

Sequencing-Based Approaches
While challenging, methods are emerging to map m1Ψ at sequence-specific locations.

Pseudo-seq: This method is designed to detect pseudouridine. It involves treating RNA with

the chemical CMC (N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide), which forms a stable

adduct at the N3 position of Ψ.[23] This adduct acts as a stop for reverse transcriptase,

allowing the location of the modification to be identified via next-generation sequencing.

However, standard Pseudo-seq may not be able to distinguish between Ψ and m1Ψ, as the

N1-methylation does not prevent CMC adduction at N3.[6]

Direct RNA Sequencing (Nanopore): Nanopore sequencing technologies offer a promising

avenue for the direct detection of RNA modifications without the need for chemical labeling

or reverse transcription.[24][25] As an RNA strand passes through a protein nanopore, it

creates a characteristic disruption in an ionic current. Modified bases like m1Ψ produce a

distinct electrical signal compared to the canonical bases, allowing for their direct

identification and quantification within the native RNA sequence.[24][25] Researchers have

successfully used this method to differentiate between U, Ψ, and m1Ψ, revealing unique

base-calling signatures for each.[24][25]
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LC-MS/MS Workflow for m1Ψ Detection
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Workflow for m1Ψ detection via LC-MS/MS.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b12404889/docs?utm_src=pdf-body-img#a-technical-guide-to-n1-methylpseudouridine-m1-natural-occurrence-function-and-methodologies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404889?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion and Future Directions
N1-methylpseudouridine, once a relatively obscure naturally occurring RNA modification, is

now at the forefront of modern therapeutic development. Its dual ability to suppress innate

immunity and enhance translation makes it an invaluable component of mRNA-based vaccines

and other potential therapies.[2][3][26] While its role in synthetic mRNA is well-established, a

deeper understanding of its natural functions in tRNA and rRNA is still an active area of

research. Future investigations may reveal more widespread natural occurrences of m1Ψ,

particularly as detection technologies like nanopore sequencing become more refined and

accessible.[6] For drug development professionals, the precise effects of m1Ψ on translation

fidelity, its potential for off-target effects at high concentrations, and the development of

alternative modifications remain critical areas of study to further optimize the safety and

efficacy of next-generation RNA therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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